Check Availability & Pricing

# Long-term safety profile of Lusutrombopag in clinical research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Lusutrombopag |           |
| Cat. No.:            | B608699       | Get Quote |

# Technical Support Center: Lusutrombopag Safety Profile

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the long-term safety profile of **Lusutrombopag** as observed in clinical research.

### **Troubleshooting and FAQs**

Q1: What are the most common adverse events (AEs) observed with **Lusutrombopag** treatment in clinical trials?

A1: The most frequently reported adverse reaction in patients receiving **Lusutrombopag** is headache.[1] In pivotal Phase 3 trials (L-PLUS 1 and L-PLUS 2), headache was the most common adverse reaction occurring in  $\geq$  3% of patients.[1]

Q2: Is there a risk of thrombotic or thromboembolic events with **Lusutrombopag**?

A2: Yes, thrombotic or thromboembolic complications are a potential risk associated with thrombopoietin (TPO) receptor agonists like **Lusutrombopag**.[2][3] In the L-PLUS 1 and L-PLUS 2 trials, portal vein thrombosis was reported in a small percentage of patients in both the **Lusutrombopag** and placebo groups.[2] Post-marketing surveillance in Japan also identified







portal vein thrombosis as a serious adverse drug reaction. Therefore, it is crucial to consider the potential for increased thrombotic risk in patients with known risk factors.

Q3: How should patients be monitored for safety during **Lusutrombopag** administration in a research setting?

A3: Regular monitoring of platelet counts is essential to assess the therapeutic response and to avoid an excessive increase in platelets. In the L-PLUS 2 trial, platelet counts were determined on Days 5, 6, and 7 of treatment to decide if the administration should be stopped based on predefined criteria. Additionally, given the risk of thrombotic events, monitoring for signs and symptoms of thrombosis is recommended. In the clinical trials, imaging studies were used to assess for events like asymptomatic portal vein thrombosis.

Q4: Can **Lusutrombopag** be administered to normalize platelet counts?

A4: No, **Lusutrombopag** should not be used with the intention of normalizing platelet counts. The primary indication in the pivotal trials was to increase platelet counts in patients with chronic liver disease and thrombocytopenia who are scheduled to undergo a procedure, thereby reducing the need for platelet transfusions.

Q5: What is the safety profile of **Lusutrombopag** in special populations, such as patients with severe hepatic impairment?

A5: Patients with severe hepatic impairment (Child-Pugh Class C) have shown a 20-30% decrease in mean peak plasma concentration and AUC compared to those with mild to moderate impairment. However, the ranges of these pharmacokinetic parameters overlap among the different Child-Pugh classes. The incidence of adverse drug reactions was not found to be higher in patients with Child-Pugh class C in a post-marketing surveillance study.

## **Quantitative Safety Data**

The following tables summarize the key safety findings from the pivotal L-PLUS 1 and L-PLUS 2 clinical trials and a Japanese post-marketing surveillance study.

Table 1: Overview of Adverse Events in Pooled Phase 3 Trials (L-PLUS 1 & L-PLUS 2)



| Adverse Event Category                       | Lusutrombopag (N=171)  | Placebo (N=170)  |
|----------------------------------------------|------------------------|------------------|
| Serious Adverse Events                       | 5% (9 patients)        | 7% (12 patients) |
| Most Common Serious AE                       | Portal Vein Thrombosis | -                |
| Adverse Reactions Leading to Discontinuation | 0%                     | 0%               |

Data sourced from the MULPLETA® Prescribing Information.

Table 2: Incidence of Key Adverse Events in the L-PLUS 2 Trial

| Adverse Event                        | Lusutrombopag (n=108) | Placebo (n=107) |
|--------------------------------------|-----------------------|-----------------|
| Treatment-Related Adverse<br>Events  | 5.6%                  | 12.1%           |
| Bleeding-Related Adverse<br>Events   | 2.8%                  | 5.6%            |
| Thrombosis-Related Adverse<br>Events | 1.9%                  | 1.9%            |

Data sourced from a press release on the L-PLUS 2 study results.

Table 3: Safety Findings from Japanese Post-Marketing Surveillance

| Safety Endpoint                        | Incidence (N=331) |
|----------------------------------------|-------------------|
| Serious Adverse Events                 | 8.76%             |
| Adverse Drug Reactions (ADRs)          | 3.32%             |
| Serious Portal Vein Thrombosis         | 1.81% (6 cases)   |
| Serious ADRs of Portal Vein Thrombosis | 1.21% (4 cases)   |

Interim results from a post-marketing surveillance study in Japan.



# Experimental Protocols Methodology for Safety Assessment in L-PLUS Clinical Trials

The long-term safety of **Lusutrombopag** was primarily evaluated in two randomized, double-blind, placebo-controlled Phase 3 studies: L-PLUS 1 and L-PLUS 2.

- Patient Population: Adult patients with chronic liver disease and severe thrombocytopenia (platelet count <  $50 \times 10^9$ /L) scheduled to undergo an invasive medical or dental procedure.
- Treatment Regimen: Patients were randomized in a 1:1 ratio to receive either 3 mg of
   Lusutrombopag or a placebo orally once daily for up to 7 days.
- Safety Monitoring:
  - Adverse events (AEs) were recorded throughout the study period.
  - Serious adverse events (SAEs) were closely monitored and reported.
  - Platelet counts were regularly measured to assess response and prevent excessive thrombocytosis.
  - In the L-PLUS 2 study, prospective imaging was conducted before randomization and after the study to accurately capture the incidence of portal vein thrombosis.
- Primary Safety Endpoints: The primary safety evaluation was based on the incidence and severity of treatment-emergent adverse events.

# Visualizations Signaling Pathway of Lusutrombopag





#### Click to download full resolution via product page

Caption: **Lusutrombopag** acts as a TPO receptor agonist, initiating downstream signaling to increase platelet production.

## **Experimental Workflow for L-PLUS Clinical Trials**





Click to download full resolution via product page

Caption: Overview of the study design for the L-PLUS pivotal clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fda.gov [fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. reference.medscape.com [reference.medscape.com]
- To cite this document: BenchChem. [Long-term safety profile of Lusutrombopag in clinical research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608699#long-term-safety-profile-of-lusutrombopagin-clinical-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





